
3-(4-benzoyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-benzoyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione, commonly known as BP-897, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of pharmacological properties that make it an attractive candidate for drug development.
作用机制
BP-897 acts as a partial agonist at the dopamine D3 receptor, which is involved in the regulation of the mesolimbic dopamine system. This system is responsible for the rewarding effects of drugs of abuse and is implicated in the development of addiction. By reducing the activity of the mesolimbic dopamine system, BP-897 can decrease the reinforcing effects of drugs of abuse and reduce drug-seeking behavior.
Biochemical and Physiological Effects:
BP-897 has been found to exhibit a range of biochemical and physiological effects, including the modulation of dopamine release in the nucleus accumbens, the reduction of dopamine transporter activity, and the inhibition of cAMP production. These effects are thought to contribute to the compound's ability to reduce the reinforcing effects of drugs of abuse and to decrease drug-seeking behavior.
实验室实验的优点和局限性
BP-897 has several advantages as a tool for investigating the neurobiological mechanisms of addiction. It exhibits high affinity and selectivity for the dopamine D3 receptor, which allows for specific targeting of this receptor subtype. It also has a long half-life, which makes it suitable for use in chronic treatment studies. However, one limitation of BP-897 is its poor solubility, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on BP-897. One area of interest is the development of more soluble analogs of the compound, which would allow for easier administration in vivo. Another direction is the investigation of the compound's effects on other neurotransmitter systems, such as the glutamate and GABA systems, which are also implicated in addiction. Finally, there is interest in exploring the potential therapeutic applications of BP-897 in other conditions, such as depression and anxiety disorders.
合成方法
BP-897 can be synthesized using a variety of methods, including the reaction of 4-methoxyphenylacetic acid with piperazine in the presence of a dehydrating agent, followed by the reaction of the resulting product with benzoyl chloride and succinic anhydride. Another method involves the reaction of 4-methoxyphenylacetic acid with piperazine in the presence of a carbodiimide coupling agent, followed by the reaction of the resulting product with benzoyl chloride and succinic anhydride.
科学研究应用
BP-897 has been extensively studied for its potential therapeutic applications, particularly in the treatment of drug addiction. It has been found to exhibit high affinity and selectivity for the dopamine D3 receptor, which is involved in the reward pathway of the brain. BP-897 has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and nicotine, and to decrease drug-seeking behavior in animal models of addiction.
属性
IUPAC Name |
3-(4-benzoylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-29-18-9-7-17(8-10-18)25-20(26)15-19(22(25)28)23-11-13-24(14-12-23)21(27)16-5-3-2-4-6-16/h2-10,19H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPPKNITRNBAPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzoylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide](/img/structure/B5217103.png)

![2-[4-(trifluoromethoxy)benzyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B5217119.png)
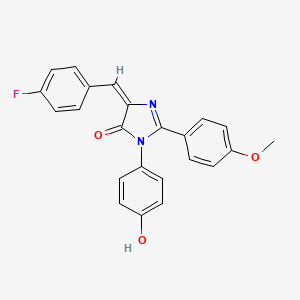

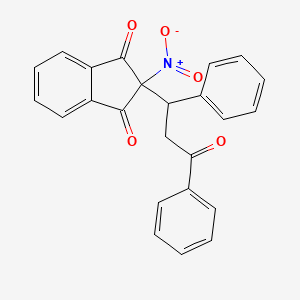
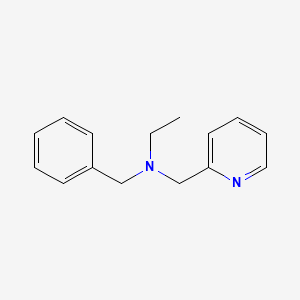
![5-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5217146.png)
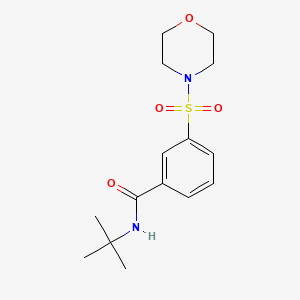
![N-(2-(4-isopropylphenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5217152.png)
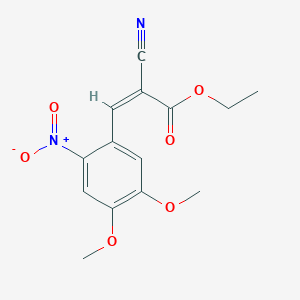
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5217197.png)
![2,3-dichloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5217202.png)